![molecular formula C10H9ClF3N B2876485 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride CAS No. 1052550-23-8](/img/structure/B2876485.png)
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is a chemical compound with the CAS Number: 1375472-81-3 . It has a molecular weight of 235.64 . The IUPAC name for this compound is 3-[4-(trifluoromethyl)phenyl]-2-propynylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,7,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Aplicaciones Científicas De Investigación
Antidepressant Research
One of the notable applications of this compound is in the field of psychopharmacology . A derivative of this compound, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide (CF3SePB) , has been investigated for its potential antidepressant effects. Studies have shown that CF3SePB induces an antidepressant-like effect in mice, which is believed to be related to the modulation of the serotonergic system . This suggests that the compound could be considered for the development of new antidepressants, especially for treating Major Depressive Disorder (MDD).
Organic Synthesis
In organic chemistry, the compound serves as a precursor in the synthesis of Cinacalcet HCl , a drug approved for the treatment of secondary hyperparathyroidism and hypercalcemia in patients with parathyroid carcinoma . The synthesis involves a Mizoroki–Heck cross-coupling reaction, highlighting the compound’s utility in creating complex organic molecules.
Electroluminescence in OLEDs
The compound has applications in the development of organic light-emitting diodes (OLEDs) . Specifically, derivatives of this compound have been synthesized and characterized for their electroluminescence properties, making them suitable as host materials for blue OLEDs . This application is significant in the field of applied sciences and materials engineering, where the demand for efficient and stable blue-light-emitting materials is high.
Neuropharmacology
Further research in neuropharmacology has evaluated the involvement of the noradrenergic system in the antidepressant-like effect of CF3SePB. The findings suggest that the compound’s effect is not prevented by noradrenergic antagonists, indicating a specific interaction with the serotonergic system . This specificity could lead to fewer side effects in potential therapeutic applications.
Catalysis
The compound is also used in catalytic processes. For instance, it is involved in the Mizoroki–Heck reaction, which is a palladium-catalyzed cross-coupling reaction. This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals, demonstrating the compound’s versatility in catalysis .
Pharmacological Properties
The selenium-containing derivative of this compound has exhibited various pharmacological properties. Its potential as an antidepressant is particularly noteworthy, as it opens up new avenues for treating depression with fewer adverse effects .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
While specific future directions for this compound are not mentioned in the search results, compounds with similar structures have been studied for their potential antidepressant effects . This suggests that 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride could also be a subject of interest in future research in the field of psychopharmacology.
Mecanismo De Acción
Target of Action
The primary target of 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is the serotonergic system , particularly the 5-HT1A and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and are often the targets of antidepressant medications .
Mode of Action
This compound interacts with its targets by modulating the activity of the serotonergic system . It is suggested that the compound may bind to the 5-HT1A and 5-HT3 receptors, enhancing the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
The compound’s action on the serotonergic system affects the biochemical pathway involving serotonin. By enhancing the effects of serotonin, it can help alleviate symptoms of depression .
Result of Action
The compound has been shown to induce an antidepressant-like effect in mice, as evidenced by their performance in the forced swimming test (FST) and tail suspension test (TST) . This suggests that the compound’s action on the serotonergic system can result in observable behavioral changes .
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14;/h1,3,5,7H,6,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBZQGVUBAVVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052550-23-8 |
Source


|
| Record name | 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)
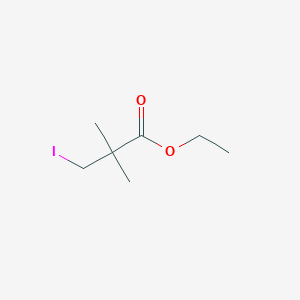
![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)
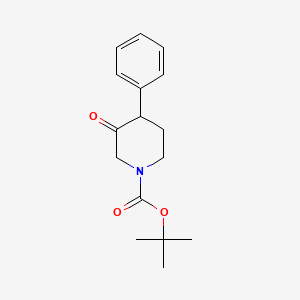
![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2876409.png)
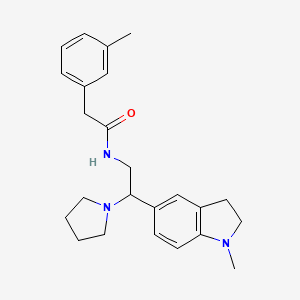
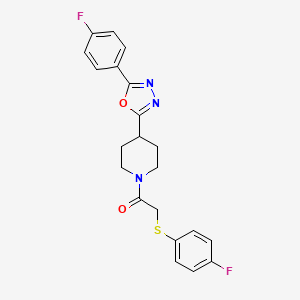
![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)
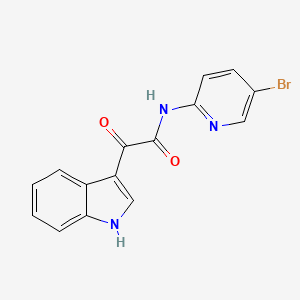

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)
![3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2876419.png)
![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide](/img/structure/B2876420.png)
